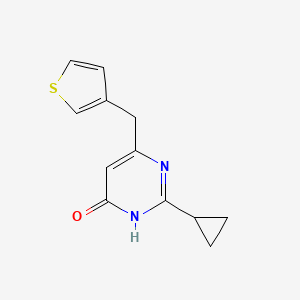

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

Description

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is a pyrimidine derivative featuring a cyclopropyl group at position 2 and a thiophene-3-ylmethyl substituent at position 4. Pyrimidin-4-ol scaffolds are widely studied for their biological activities, including receptor modulation and enzyme inhibition. The thiophene moiety introduces sulfur-based electronic effects, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name |

2-cyclopropyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11-6-10(5-8-3-4-16-7-8)13-12(14-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDZHJXQTFUUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)CC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a pyrimidine core, which is widely recognized for its biological activity, and is further substituted with a cyclopropyl group and a thiophen-3-ylmethyl moiety. The presence of these functional groups suggests that this compound may exhibit diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is with a molecular weight of approximately 244.31 g/mol. The structural features include:

- Pyrimidine Ring : A six-membered heterocyclic compound containing two nitrogen atoms.

- Cyclopropyl Group : A three-membered carbon ring that introduces strain and reactivity.

- Thiophene Moiety : A five-membered ring containing sulfur, contributing to the compound's electronic properties.

Table 1: Structural Features of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.31 g/mol |

| Core Structure | Pyrimidine |

| Substituents | Cyclopropyl, Thiophen-3-ylmethyl |

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol exhibit notable antimicrobial activities. For instance, studies have shown that pyrimidine derivatives can demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study, various pyrimidine derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common bacterial strains:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol | TBD | S. aureus, E. coli |

| Other Pyrimidine Derivative A | 0.0039 | S. aureus |

| Other Pyrimidine Derivative B | 0.025 | E. coli |

The specific activity of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol remains to be fully elucidated but is anticipated to be promising based on the structural similarities with known active compounds.

The biological activity of this compound is likely mediated through its ability to interact with biological targets such as enzymes or receptors. The formation of hydrogen bonds and π–π interactions allows it to bind effectively to these targets, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.

Pharmacological Applications

Given its structural characteristics, 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol holds promise in various pharmacological applications:

- Antibacterial Agents : Potential development as a new class of antibiotics.

- Antifungal Treatments : Investigated for efficacy against fungal infections.

- Anticancer Research : Explored for its ability to inhibit cancer cell proliferation.

Table 2: Potential Pharmacological Applications

| Application Type | Description |

|---|---|

| Antibacterial | Investigated for activity against bacterial strains |

| Antifungal | Potential efficacy against fungal pathogens |

| Anticancer | Research ongoing into inhibition of cancer cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2-cyclopropyl-pyrimidin-4-ol core but differ in the substituent at position 5. Key comparisons are summarized in Table 1.

Substituent Variations and Molecular Properties

- Thiophen-3-ylmethyl group: The thiophene ring introduces sulfur-based aromaticity, which may improve membrane permeability compared to purely hydrocarbon substituents.

- Pyrazolyl groups: Compounds like 2-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol (CAS 2097968-96-0) and its 1,5-dimethyl isomer (CAS 2097968-87-9) feature nitrogen-rich pyrazole rings.

- Chlorophenyl group : 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol (CAS 1412953-15-1) incorporates a halogenated aryl group. The electron-withdrawing chlorine atom may stabilize the molecule via resonance effects and influence π-π stacking interactions in target proteins .

Table 1: Comparative Analysis of Pyrimidin-4-ol Derivatives

| Compound Name | Substituent at Position 6 | Molecular Weight (g/mol) | Formula | Key Features |

|---|---|---|---|---|

| 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol | Thiophen-3-ylmethyl | ~245.3 | C₁₂H₁₃N₂OS | Sulfur aromaticity, flexible methyl linker |

| 2-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol | 1,3-Dimethylpyrazole | 230.27 | C₁₂H₁₄N₄O | High polarity, hydrogen-bonding capability |

| 2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol | 1,5-Dimethylpyrazole | 230.27 | C₁₂H₁₄N₄O | Isomeric pyrazole with distinct steric effects |

| 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol | 3-Chlorophenyl | 246.69 | C₁₃H₁₁ClN₂O | Halogenated aryl group, enhanced π-π stacking potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.